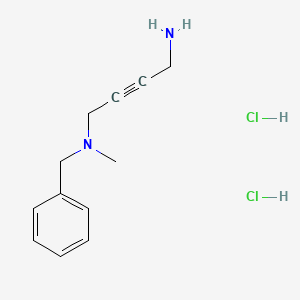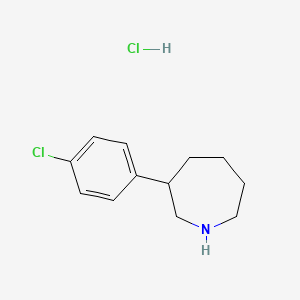
3-(4-Chlorophenyl)azepane hydrochloride
説明
“3-(4-Chlorophenyl)azepane hydrochloride” is a chemical compound with the molecular formula C12H17Cl2N . It is not intended for human or veterinary use and is used for research purposes.
Synthesis Analysis
Azepane-based compounds are saturated seven-membered carbocycles where one carbon atom is replaced with a nitrogen atom . The synthesis of the azepane ring is based on different synthetic approaches such as ring-closing reactions, ring-expansion reactions of cyclic compounds, and multistep sequences .Molecular Structure Analysis
The molecular structure of “3-(4-Chlorophenyl)azepane hydrochloride” has been determined by DFT calculations . It has a molecular weight of 246.17 g/mol.Chemical Reactions Analysis
Azepane-based compounds have gained significant interest due to their different biological activities such as anti-cancer, antimicrobial, anti-Alzheimer’s disease, and anticonvulsant activity . The synthesis of these compounds represents a continuous challenge for synthetic organic chemists .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(4-Chlorophenyl)azepane hydrochloride” include a molecular formula of C12H17Cl2N and a molecular weight of 246.18 .科学的研究の応用
Antiallergic/Antiasthmatic Agent : Azelastine hydrochloride, a derivative of 3-(4-Chlorophenyl)azepane, exhibits potent antiallergic and antiasthmatic properties. It effectively inhibits leukotriene-mediated acute lung anaphylaxis in guinea pigs, demonstrating its potential in treating allergic bronchospasm (Chand et al., 1986).
Therapeutic Applications in Various Diseases : Azepane-based compounds, including those related to 3-(4-Chlorophenyl)azepane, show a range of pharmacological properties. They have been used in the treatment of diseases like cancer, tuberculosis, Alzheimer's, and as antimicrobial agents. These compounds are structurally diverse, offering opportunities for the development of new therapeutic agents (Zha et al., 2019).
Antiviral Activity : Certain derivatives of 3-(4-Chlorophenyl)azepane have shown significant antiviral activity. This includes compounds like 1-(4-chlorophenyl)-4-(para-tolyl)-5,6,7,8-tetrahydro-2а,4a-diazacyclopenta[cd]azulene-2-carboxylic acid derivatives, indicating their potential use in antiviral therapy (Demchenko et al., 2019).
Protein Kinase B Inhibition : Novel azepane derivatives have been studied for their inhibition of protein kinase B (PKB-alpha), suggesting their use in targeting diseases where PKB-alpha plays a crucial role. This includes the development of more stable and drug-like compounds based on azepane structures (Breitenlechner et al., 2004).
Urotensin-II Receptor Agonist : 3-(4-Chlorophenyl)azepane derivatives have been identified as nonpeptidic agonists of the urotensin-II receptor. Such compounds, like AC-7954, are selective and can be used as pharmacological research tools or potential drug leads (Croston et al., 2002).
Chemistry-Driven Drug Discovery : Azepane-based compounds are key scaffolds in chemistry-driven drug discovery. For example, novel building blocks like omega-unsaturated dicyclopropylmethylamines can be converted into heterocyclic azepines, useful in the development of new drugs (Wipf et al., 2004).
特性
IUPAC Name |
3-(4-chlorophenyl)azepane;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN.ClH/c13-12-6-4-10(5-7-12)11-3-1-2-8-14-9-11;/h4-7,11,14H,1-3,8-9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBDFFZKDANHGGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNCC(C1)C2=CC=C(C=C2)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chlorophenyl)azepane hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[1,2,4]Triazolo[1,5-A]pyridine-5-carboxylic acid](/img/structure/B1404824.png)
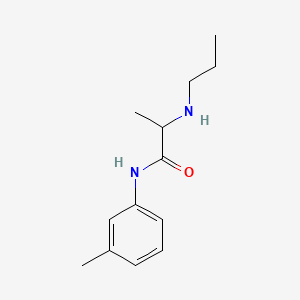
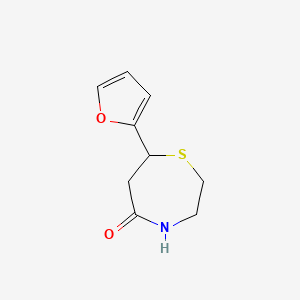
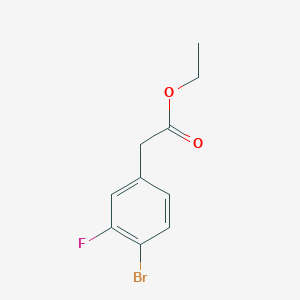
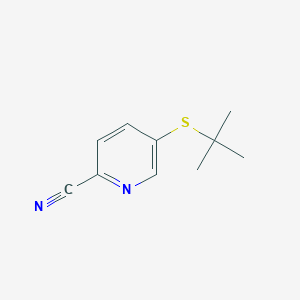
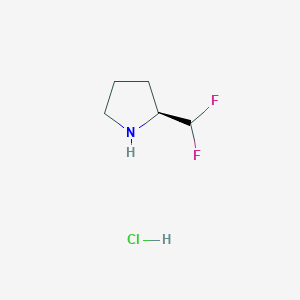
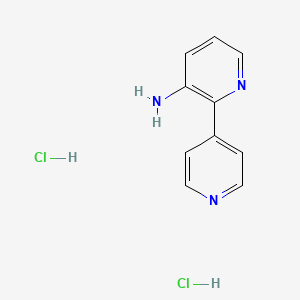
![5-[4-(Trifluoromethyl)phenyl]pyrrolidin-3-ol hydrochloride](/img/structure/B1404836.png)
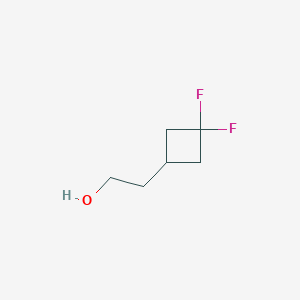
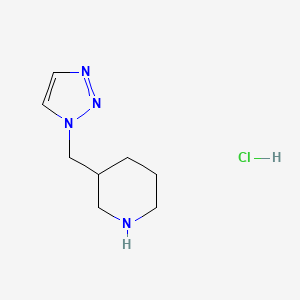
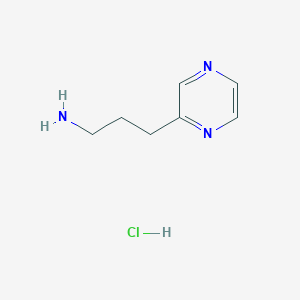
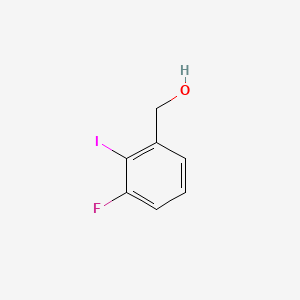
![Sodium 2-[5-methyl-4-(propan-2-yl)-1,3-thiazol-2-yl]acetate](/img/structure/B1404842.png)
